rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride

Description

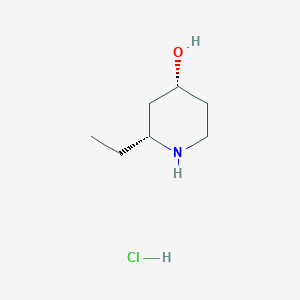

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4R)-2-ethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJWXWGUXGKQMZ-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of chlorides or bromides.

Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, THF, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include ketones, esters, and halides.

Scientific Research Applications

Medicinal Chemistry

rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.

Case Studies :

- A study explored the synthesis of tachykinin receptor antagonists using derivatives of piperidinols, highlighting the potential of this compound in developing treatments for conditions like asthma and pain management .

Neuroscience

This compound is investigated for its effects on neurotransmitter systems, particularly its interaction with receptors involved in neurological disorders. The modulation of these receptors can lead to advancements in treatments for diseases such as depression and anxiety.

Research Findings :

- Investigations into piperidine derivatives have shown promise in enhancing cognitive functions through modulation of cholinergic and dopaminergic systems .

Biological Studies

In biological research, this compound is utilized to study its effects on various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool in understanding disease mechanisms and potential therapeutic targets.

Example Applications :

- The compound has been used to assess its impact on cell signaling pathways relevant to cancer biology, providing insights into how modifications might enhance anti-cancer properties .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the synthesis of agrochemicals and other industrial products. Its versatility as a building block allows chemists to create a range of functional materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride with structurally related piperidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₇H₁₆ClNO | ~165.63* | Ethyl (C2), -OH (C4) | Not explicitly provided† | Chiral center, hydrochloride salt |

| rac-(2S,4R)-2-cyclopropyl-4-piperidinol hydrochloride | C₈H₁₆ClNO | 177.67 | Cyclopropyl (C2), -OH (C4) | 1894761-10-4 | Bulky cyclopropyl group |

| rac-(2R,4R)-2-methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Methyl (C2), -COOH (C4) | EN300-322377 | Carboxylic acid functionality |

| Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride | C₁₄H₂₀ClNO₂ | 277.77 | Benzoate ester (C4), ethyl group | 298-59-9 | Aromatic ester, extended conjugation |

| Rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate | C₁₁H₂₂N₂O·2ClH·H₂O | 289.20 | Morpholine ring, dimethyl groups | 1187346-67-3 | Dihydrochloride salt, hydrated form |

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The cyclopropyl analog (C₈H₁₆ClNO) has a higher molecular weight (177.67) than the ethyl variant due to the bulky cyclopropyl group, which may reduce solubility in polar solvents . In contrast, the methylpiperidine-carboxylic acid derivative (C₇H₁₃NO₂) is smaller but contains a polar carboxylic acid group, enhancing hydrophilicity .

- Salt Forms : The hydrochloride salt in the target compound improves crystallinity and stability compared to free bases. The dihydrochloride hydrate form of the morpholine derivative (C₁₁H₂₂N₂O·2ClH·H₂O) further enhances solubility .

- Functional Groups : The benzoate ester in Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride introduces aromaticity, making it suitable for π-π interactions in drug-receptor binding .

Biological Activity

Rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl group at the 2-position and a hydroxyl group at the 4-position. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies have indicated that it exhibits significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating neurotransmitter levels in the central nervous system (CNS) .

Inhibition of Cyclin-Dependent Kinases

Research has shown that this compound can inhibit cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control. Inhibition of CDK7 may lead to anti-proliferative effects and induction of apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Biological Activity and Efficacy

The biological efficacy of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits the uptake of dopamine and norepinephrine, suggesting its potential use in treating disorders related to these neurotransmitters, such as depression and anxiety .

In Vivo Studies

In animal models, this compound exhibited notable efficacy against Leishmania donovani, a parasite responsible for leishmaniasis. In a hamster model, treatment with this compound resulted in significant inhibition of parasite infection .

Case Studies

- Cancer Treatment : A study exploring the effects of CDK7 inhibitors reported that this compound induced apoptosis in various cancer cell lines by disrupting transcriptional regulation .

- Neurotransmitter Regulation : Clinical observations noted improvements in mood and anxiety levels among subjects treated with compounds similar to this compound, emphasizing its role as a potential antidepressant .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically begins with chiral precursors like L-proline derivatives. Key steps include alkylation at the 2-position (e.g., ethyl group introduction) and hydroxylation at the 4-position. Acidic or basic conditions are critical for maintaining stereochemical integrity. For example, catalytic hydrogenation or chiral resolution techniques (e.g., diastereomeric salt formation) may resolve racemic mixtures .

- Optimization : Varying solvents (e.g., THF vs. DCM) and temperatures can improve yields. Evidence from related piperidine derivatives shows that reaction times >24 hours under inert atmospheres reduce byproducts .

Q. How is the stereochemical configuration of This compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations differentiate (2R,4R) from other stereoisomers .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers, with retention times compared to known standards .

Q. What are the primary biological targets or activities reported for structurally similar piperidine derivatives?

- Inferred Activities : Piperidine analogs with ethyl and hydroxyl substitutions exhibit interactions with central nervous system (CNS) receptors (e.g., sigma-1 or dopamine receptors) and enzymes like monoamine oxidases. For example, fluoro-substituted analogs show neuroprotective effects in vitro .

- Stereochemical Impact : The (2R,4R) configuration enhances binding affinity compared to (2S,4S) isomers, as seen in receptor docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving This compound analogs?

- Root Cause Analysis :

- Purity Verification : Contradictions may arise from impurities (e.g., residual solvents or enantiomeric contaminants). Use LC-MS (>95% purity thresholds) and elemental analysis .

- Assay Variability : Standardize in vitro assays (e.g., IC50 determinations) using controls like known receptor antagonists. Cross-validate with orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What strategies optimize the scalability of This compound synthesis for preclinical studies?

- Process Chemistry :

- Continuous Flow Systems : Reduce reaction times and improve reproducibility for steps like hydrogenation or ester hydrolysis .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible alternatives .

Q. How do computational methods predict the pharmacokinetic properties of This compound?

- In Silico Tools :

- ADMET Prediction : Software like SwissADME estimates logP (~1.5), blood-brain barrier permeability (High CNS MPO score), and cytochrome P450 interactions .

- Molecular Dynamics : Simulates binding stability to targets like serotonin transporters, highlighting hydrogen bonds between the hydroxyl group and Asp98 residues .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.